2-Naphthoylacetonitrile
Overview
Description
2-Naphthoylacetonitrile, also known as 2-Naphthylacetonitrile, is an organic compound with the molecular formula C12H9N. It features a cyano group attached to the beta-position of a naphthalene ring, giving it unique chemical properties. This compound is a colorless to pale yellow crystalline solid with a distinct odor and is widely used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthoylacetonitrile typically involves the cyanation of 2-naphthylacetic acid or its derivatives. One common method is the palladium-catalyzed decarboxylative coupling, which results in a high yield of 96% . Another method involves the reaction of 2-(bromomethyl)naphthalene with potassium cyanide in dimethyl sulfoxide (DMSO) under nitrogen atmosphere, followed by heating at 60°C for 16 hours .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyanation processes, utilizing similar reaction conditions as the laboratory methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Naphthoylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Produces 2-naphthylacetic acid.
Reduction: Yields 2-naphthylmethylamine.
Substitution: Forms various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthoylacetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Naphthoylacetonitrile involves its interaction with molecular targets such as the c-Myc protein. By inhibiting the c-Myc protein, it can modulate gene expression and cellular processes, leading to potential therapeutic effects in various diseases . The compound’s ability to form stable complexes with target proteins makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
2-Naphthoylacetonitrile can be compared with other similar compounds such as:
2-Naphthol: A precursor in the synthesis of various heterocyclic compounds.
2-Naphthylamine: Used in the production of dyes and pigments.
2-Naphthaldehyde: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
What sets this compound apart is its versatility in chemical reactions and its significant role in pharmaceutical research as a c-Myc protein inhibitor. Its unique chemical structure allows for diverse applications in multiple fields, making it an indispensable compound in scientific research .
Properties
IUPAC Name |
3-naphthalen-2-yl-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEKTBPHQPYBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278748 | |
Record name | 2-Naphthoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-57-0 | |
Record name | β-Oxo-2-naphthalenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 613-57-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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